molecular formula C15H13N3O3 B2862495 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 2034438-33-8

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2862495
CAS RN: 2034438-33-8
M. Wt: 283.287
InChI Key: DIJFYIZPQHUGJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple ring structures and a carboxamide group. The furan, pyridine, and isoxazole rings would likely contribute to the compound’s chemical properties.

Scientific Research Applications

Antiprotozoal Agents

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide and its derivatives have been investigated for their potential as antiprotozoal agents. One study synthesized a series of compounds, including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, and tested their efficacy against Trypanosoma b. rhodesiense and Plasmodium falciparum. The compounds exhibited strong DNA affinity and significant in vitro and in vivo activity, suggesting their potential in treating diseases caused by these protozoa (Ismail et al., 2004).

Organic Synthesis

The chemical structure of this compound makes it a candidate for various organic synthesis applications. Research has explored the synthesis and properties of related furan-containing compounds, which are integral in developing new pharmaceuticals, agrochemicals, and materials. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole have been studied for their potential in organic synthesis and chemical transformations (Aleksandrov & El’chaninov, 2017).

DNA-Binding Peptides

The compound and its analogs have also been explored in the design of DNA-binding peptides. One study described synthetic analogs of natural products that bind specifically to certain DNA sequences, indicating potential applications in gene regulation and molecular biology research (Wade, Mrksich & Dervan, 1992).

Natural Product-Inspired Molecular Recognition

The incorporation of furan amino acids, inspired by natural products, into DNA-binding polyamides has shown that such modifications can enhance the specificity and strength of DNA binding. This suggests potential applications in gene therapy, regulation of gene expression, and the development of novel biotechnological tools (Muzikar et al., 2011).

Neuroinflammation Imaging

In the context of neuroinflammation, compounds structurally related to this compound have been used in the development of PET imaging agents. For example, [11C]CPPC, a PET radiotracer specific for the CSF1R receptor on microglia, has been developed for imaging neuroinflammation, contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).

Mechanism of Action

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-7-13(18-21-10)15(19)17-9-11-4-5-16-12(8-11)14-3-2-6-20-14/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJFYIZPQHUGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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